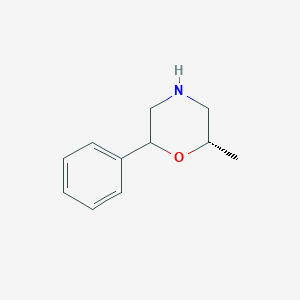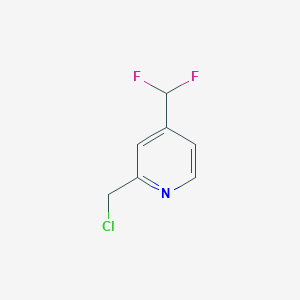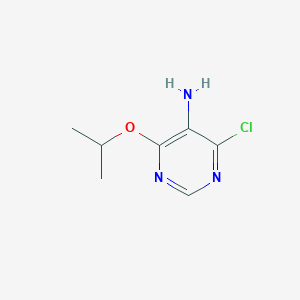
4-Chloro-6-(propan-2-yloxy)pyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(propan-2-yloxy)pyrimidin-5-amine is a chemical compound with the molecular formula C7H10ClN3O and a molecular weight of 187.63 g/mol . This compound is part of the pyrimidine family, which is known for its diverse applications in medicinal chemistry and agriculture.
Vorbereitungsmethoden
The synthesis of 4-Chloro-6-(propan-2-yloxy)pyrimidin-5-amine typically involves the reaction of 2-amino-4,6-dichloropyrimidine with isopropanol under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide, at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Chloro-6-(propan-2-yloxy)pyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(propan-2-yloxy)pyrimidin-5-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(propan-2-yloxy)pyrimidin-5-amine involves its interaction with specific molecular targets. In agricultural applications, it acts as a mitochondrial complex I electron transport inhibitor, disrupting the energy production in fungal cells . This leads to the inhibition of fungal growth and proliferation. In medicinal chemistry, the compound’s mechanism may involve binding to specific enzymes or receptors, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-6-(propan-2-yloxy)pyrimidin-5-amine can be compared with other pyrimidine derivatives, such as:
Diflumetorim: A commercial pyrimidinamine fungicide with a different mode of action.
Pyrimidifen: Another pyrimidine derivative used as a template for designing new compounds with enhanced biological activity.
HNPC-A9229: A novel pyridin-2-yloxy-based pyrimidine compound with superior fungicidal activity.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound in various scientific fields.
Eigenschaften
Molekularformel |
C7H10ClN3O |
|---|---|
Molekulargewicht |
187.63 g/mol |
IUPAC-Name |
4-chloro-6-propan-2-yloxypyrimidin-5-amine |
InChI |
InChI=1S/C7H10ClN3O/c1-4(2)12-7-5(9)6(8)10-3-11-7/h3-4H,9H2,1-2H3 |
InChI-Schlüssel |
AVORAJQFAVNXFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C(=NC=N1)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


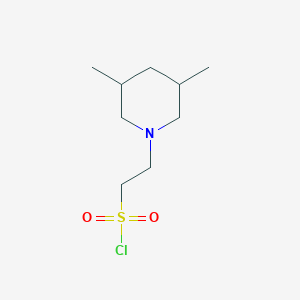
![(15-Acetyloxy-14-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl) benzoate](/img/structure/B13074517.png)
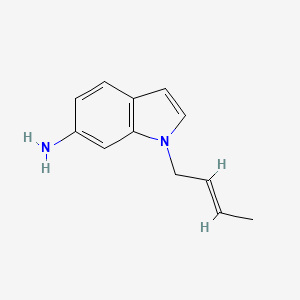
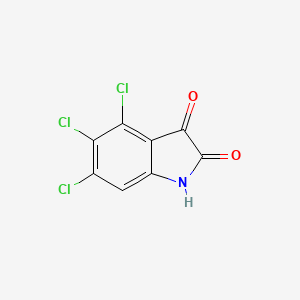
![3,3-Dimethyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one](/img/structure/B13074535.png)


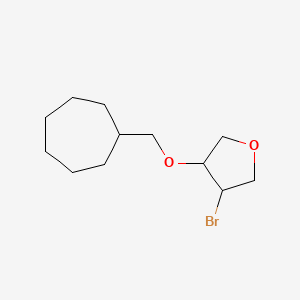
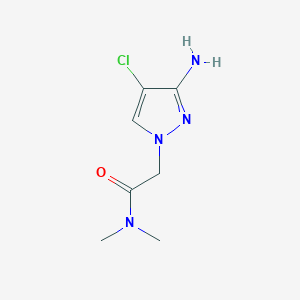
![5-Bromo-3-ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13074563.png)
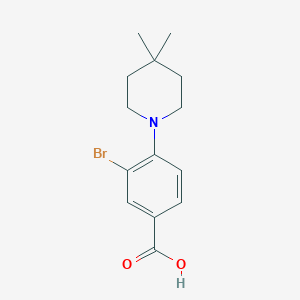
![4-Tert-butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13074590.png)
